N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
Description
N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide (hereafter referred to as Compound A) features a cyclopropane ring fused to a 2-methoxyphenyl group via a carboxamide linkage. The pyrazine moiety is substituted at the 3-position with a furan-3-yl group and functionalized with a methylene bridge.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-5-3-2-4-15(17)20(7-8-20)19(24)23-12-16-18(22-10-9-21-16)14-6-11-26-13-14/h2-6,9-11,13H,7-8,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHVAKKYDGSHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis
Key Observations :
- Cyprofuram’s cyclopropane is fused to a tetrahydrofuranone, contrasting with Compound A’s 2-methoxyphenyl group .
- Aromatic/Heterocyclic Moieties: Compound A’s pyrazine-furan system differs from cyprofuram’s chlorophenyl and tetrahydrofuranone, suggesting divergent target interactions. The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, unlike Compound A’s methoxy donor .
Crystallographic Data
- Compound A: No direct crystallographic data are provided, but cyclopropane derivatives like ’s compound (1-(2-methoxyphenyl)cyclopropanecarboxamide) show planar carboxamide geometries and hydrogen-bonding patterns critical for stability .
- Compound : Features a disordered cyclopropane ring and strong intermolecular interactions due to trifluoromethyl groups, enhancing crystalline stability .
Electronic Effects
- Methoxy vs. Trifluoromethyl : The 2-methoxyphenyl group in Compound A donates electron density via resonance, while trifluoromethyl groups () withdraw electrons, altering solubility and reactivity .
- Furan vs. Pyridine : Compound A’s furan-pyrazine system may engage in π-π stacking, whereas pyridine derivatives () exhibit stronger dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
